molecular formula C16H24ClNO3 B1487989 Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-22-4

Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487989
CAS RN: 1354488-22-4
M. Wt: 313.82 g/mol
InChI Key: RFJBEJFVPDARBV-JZKFLRDJSA-N
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Description

“Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride” is a chemical compound with the molecular formula C8H18ClNO3 . It is also known by various synonyms such as “O-tert-Butyl-L-serine methyl ester hydrochloride”, “methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride”, and others .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of tert-butanesulfinamide, which is a well-known chiral auxiliary in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a tert-butyl group, and a phenoxy group . The molecular weight of the compound is 211.69 g/mol .


Chemical Reactions Analysis

In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.69 g/mol .

Scientific Research Applications

  • Spin Interaction in Octahedral Zinc Complexes : This research focuses on Schiff and Mannich bases with tert-butyl components, including zinc bis-phenolate complexes. These complexes demonstrate significant spin interactions and magnetic coupling, which can be crucial for understanding magnetic properties in chemistry (Orio et al., 2010).

  • Kinetics of Phenol Alkylation with tert-Butyl Alcohol : This study explores the catalytic activity of various acidic ionic liquids in the tert-butylation of phenol with tert-butyl alcohol. Such research is vital for understanding catalytic processes in organic chemistry (Elavarasan et al., 2011).

  • Solution-Phase Combinatorial Synthesis : The research here involves the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting the potential of the compound in synthetic organic chemistry (Malavašič et al., 2007).

  • Interaction of 4,6-Dichloropyrimidine-5-Carbaldehyde with Glycine Esters : This study investigates the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl and tert-butyl glycinate. Such reactions are significant in the field of medicinal chemistry and drug development (Zinchenko et al., 2018).

  • Electrochemical Oxidation of Bulky Phenol : This research examines the electrochemical oxidation of tert-butylated phenols, providing insights into electrochemical processes and potential applications in material science and electrochemistry (Zabik et al., 2016).

Future Directions

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been reviewed, and this methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These represent the structural motif of many natural products and therapeutically applicable compounds , suggesting potential future directions for the use of “Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride” in medicinal chemistry and drug discovery.

properties

IUPAC Name

methyl (2S,4S)-4-(2-tert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-16(2,3)12-7-5-6-8-14(12)20-11-9-13(17-10-11)15(18)19-4;/h5-8,11,13,17H,9-10H2,1-4H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJBEJFVPDARBV-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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